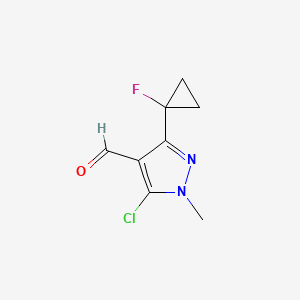

5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Description

Structural Significance of the 5-Chloro-3-(1-Fluorocyclopropyl)-1-Methyl Substituent Pattern

The molecular structure of 5-chloro-3-(1-fluorocyclopropyl)-1-methyl-1H-pyrazole-4-carbaldehyde (C₆H₅ClF₂N₂O, MW 194.57 ) integrates three key functional groups:

- Chlorine at Position 5 : Enhances electrophilic reactivity and influences intermolecular interactions through halogen bonding. The chloro substituent stabilizes the pyrazole ring by withdrawing electron density, which modulates the aldehyde's susceptibility to nucleophilic attack.

- 1-Fluorocyclopropyl at Position 3 : The fluorinated cyclopropane ring introduces steric strain and lipophilicity, improving membrane permeability in bioactive analogs. The cis-fluorine configuration (1S,2R) in similar compounds has been shown to enhance metabolic stability by resisting oxidative degradation.

- Methyl Group at Position 1 : The N-methyl group prevents tautomerization, locking the pyrazole in the 1H-configuration. This substituent also reduces solubility in polar solvents, favoring crystalline solid-state packing.

The aldehyde group at position 4 acts as a versatile synthetic handle, participating in condensations (e.g., Knoevenagel, hydrazone formation) to generate Schiff bases or α,β-unsaturated carbonyl derivatives. For example, condensation with ethyl cyanoacetate yields ethyl-2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-yl)propionate, a precursor to anticonvulsant agents.

Historical Evolution of Fluorinated Cyclopropane-Pyrazole Hybrid Architectures

The integration of fluorinated cyclopropanes into pyrazole frameworks emerged in the early 2000s, driven by advances in organofluorine chemistry and catalytic cyclopropanation techniques. Key milestones include:

- 2007 : Gilbert et al. demonstrated the Vilsmeier-Haack formylation of 3-methyl-1-phenylpyrazol-5(4H)-one to yield 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, establishing a template for later fluorinated variants.

- 2011 : A landmark review highlighted pyrazole-3(4)-carbaldehydes as versatile intermediates for bioactive molecules, though fluorinated cyclopropane hybrids remained unexplored.

- 2024 : Photocatalytic methods enabled direct perfluoroalkylation of pyrazole aldehydes using triphenylphosphine and imidazolidinone catalysts, bypassing traditional POCl₃-dependent formylation.

Early synthetic routes relied on multi-step sequences involving POCl₃-mediated formylation (e.g., 64% yield for 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde). Modern approaches leverage fluorinated building blocks like (1S,2R)-2-fluorocyclopropanecarboxylic acid, which undergo Suzuki-Miyaura coupling with halogenated pyrazoles.

The table below contrasts historical and contemporary synthesis strategies:

These innovations reflect a shift toward sustainable, stereocontrolled synthesis, aligning with green chemistry principles.

Properties

Molecular Formula |

C8H8ClFN2O |

|---|---|

Molecular Weight |

202.61 g/mol |

IUPAC Name |

5-chloro-3-(1-fluorocyclopropyl)-1-methylpyrazole-4-carbaldehyde |

InChI |

InChI=1S/C8H8ClFN2O/c1-12-7(9)5(4-13)6(11-12)8(10)2-3-8/h4H,2-3H2,1H3 |

InChI Key |

PKTAIYRQAVSVEL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C(=N1)C2(CC2)F)C=O)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Route Framework

The synthesis typically follows these stages:

- Construction of the pyrazole core with appropriate substituents.

- Introduction of the 5-chloro substituent via halogenation or starting from chlorinated precursors.

- Installation of the 1-methyl group on the pyrazole nitrogen.

- Attachment of the 3-(1-fluorocyclopropyl) substituent.

- Formylation at the 4-position to yield the aldehyde function.

Specific Synthetic Approaches and Reaction Conditions

While direct literature on the exact compound is limited, closely related pyrazole-4-carbaldehydes with halogen and fluorinated substituents provide insight into preparation methods.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for formylation of pyrazoles at the 4-position. It involves the reaction of the pyrazole precursor with a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl3) and dimethylformamide (DMF). This method yields pyrazole-4-carbaldehydes efficiently under controlled temperature conditions (generally 70–100 °C).

For example, synthesis of 5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde was achieved by reacting the corresponding dihydropyrazol-3-one with DMF and POCl3 under Vilsmeier-Haack conditions (Scheme 12 in the referenced review). This method can be adapted for the methyl and fluorocyclopropyl substituted analog by starting from an appropriately substituted pyrazole.

Introduction of the 3-(1-fluorocyclopropyl) Group

The 1-fluorocyclopropyl substituent is typically introduced via nucleophilic substitution or cyclopropanation reactions using fluorinated cyclopropyl precursors. While specific protocols for this exact substitution on pyrazole are scarce, analogous fluorocyclopropylation methods involve:

- Using fluorocyclopropyl halides or sulfonates as electrophiles.

- Nucleophilic attack by the pyrazole anion or metalated pyrazole derivatives.

- Transition metal-catalyzed cross-coupling reactions for installing fluorocyclopropyl groups on aromatic or heteroaromatic rings.

Oxidation and Functional Group Transformations

Oxidation of related pyrazole derivatives, such as converting difluoromethyl-substituted pyrazole-4-carbaldehydes to corresponding carboxylic acids, has been demonstrated using hydrogen peroxide/sodium hydroxide or copper(II) oxide catalyzed reactions in aqueous media. These oxidation methods might be adapted for modifying intermediates en route to the target aldehyde.

Example Preparation from Related Compound

A representative synthesis of a related compound, 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde, involves oxidation of the aldehyde to the corresponding carboxylic acid using hydrogen peroxide and sodium hydroxide in a biphasic toluene-water system at 37–50 °C for 7 hours, yielding the carboxylic acid in good yield (3.2 g from 6.0 g starting material). This demonstrates the feasibility of selective oxidation on pyrazole aldehydes with halogen and fluorinated substituents.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield/Outcome | Notes |

|---|---|---|---|---|---|

| 1 | Pyrazole core synthesis with chloro substituent | Varies (multi-step) | Hours to days | Intermediate pyrazole derivative | Starting point for further substitution |

| 2 | N-Methylation | Methylating agent (e.g., methyl iodide) | Room temp to reflux | Quantitative to high yield | Standard alkylation of pyrazole nitrogen |

| 3 | Introduction of 1-fluorocyclopropyl group | Fluorocyclopropyl halide + base or metal catalyst | Mild heating | Moderate to good yield | Requires careful control to avoid side reactions |

| 4 | Vilsmeier-Haack formylation | POCl3 + DMF | 70–100 °C | Moderate to high yield | Key step to install aldehyde group |

| 5 | Purification | Chromatography or recrystallization | Ambient | Pure 5-chloro-3-(1-fluorocyclopropyl)-1-methyl-1H-pyrazole-4-carbaldehyde | Final product ready for use |

Research Results and Analysis

- The Vilsmeier-Haack reaction remains the most reliable and widely used method for formylation of pyrazole derivatives, providing good selectivity and yields for 4-carbaldehyde formation.

- Incorporation of fluorocyclopropyl groups, while less commonly reported, can be achieved via nucleophilic substitution or transition metal catalysis, but requires optimization to prevent ring opening or defluorination.

- Oxidation methods using hydrogen peroxide or copper oxide catalysts in aqueous media demonstrate mild and selective conditions for modifying pyrazole substituents without degrading the sensitive aldehyde function.

- Literature reports emphasize the importance of temperature control and reaction time to maximize yield and purity, especially for multi-step syntheses involving sensitive fluorinated groups.

Perspectives from Varied Sources

- Academic reviews highlight the versatility of the Vilsmeier-Haack reaction in pyrazole chemistry, including the synthesis of halogenated and fluorinated derivatives with biological activity.

- Industrial and commercial suppliers document practical oxidation and substitution methods for related pyrazole carbaldehydes, providing experimental details useful for scale-up and reproducibility.

- Research articles underline the challenges in handling fluorocyclopropyl groups due to their ring strain and fluorine reactivity, suggesting careful choice of reagents and conditions.

Chemical Reactions Analysis

5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-4-carbaldehyde derivatives exhibit diverse biological and chemical profiles depending on substituents. Below is a systematic comparison of the target compound with structurally related analogs:

Substituent Effects on Reactivity and Stability

- 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 660845-30-7): The difluoromethyl group at position 3 enhances electronegativity and metabolic stability compared to non-fluorinated analogs. This compound has been synthesized with 71–80% yield via multiple routes, including reactions involving 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-ol .

5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde :

- The trifluoromethyl group at position 3 provides superior electron-withdrawing effects, which may improve binding affinity in enzyme inhibition. It is reported as a colorless to light yellow solid, suggesting high crystallinity .

- Key difference : The trifluoromethyl group’s larger size and stronger inductive effects could reduce conformational flexibility compared to the fluorocyclopropyl substituent .

5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde (CAS 176387-54-5) :

- The phenyl and propyl substituents at positions 1 and 3, respectively, introduce hydrophobicity, making this compound more suitable for lipid membrane penetration. Its molar mass (248.71 g/mol) is higher than the fluorinated analogs .

- Key difference : The absence of fluorine substituents reduces metabolic resistance but increases susceptibility to oxidative degradation .

Structural and Crystallographic Insights

Evidence from crystallographic studies of related pyrazole derivatives highlights the influence of substituents on molecular geometry:

- Fluorophenyl-substituted pyrazolines (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde):

Biological Activity

5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative with significant biological activity. Its molecular formula is , and it has been studied for its potential applications in various fields, including medicinal chemistry and agriculture. This article reviews its synthesis, biological activity, and mechanisms of action based on diverse sources.

The compound features a five-membered ring structure typical of pyrazoles, which contributes to its reactivity and biological properties. Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 202.61 g/mol |

| IUPAC Name | 5-chloro-3-(1-fluorocyclopropyl)-1-methylpyrazole-4-carbaldehyde |

| InChI Key | PKTAIYRQAVSVEL-UHFFFAOYSA-N |

| SMILES | CN1C(=C(C(=N1)C2(CC2)F)C=O)Cl |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors like 1-fluorocyclopropyl methyl ketone. The process includes:

- Formation of Pyrazole Ring : Reacting appropriate hydrazones with carbonyl compounds.

- Aldehyde Formation : Introducing the aldehyde functional group through oxidation or other synthetic methods.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that pyrazole derivatives can possess antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against a range of bacterial strains, including E. coli and S. aureus .

Anti-inflammatory Properties

The compound has been investigated for its potential as a COX-2 inhibitor, which could make it useful in treating inflammatory conditions. Research has highlighted the effectiveness of similar pyrazole derivatives in reducing inflammation markers in vitro .

Antitumor Activity

Preliminary studies suggest that compounds within this class may inhibit tumor growth by inducing apoptosis in cancer cells. For example, certain pyrazoles have shown promise in targeting cancer cell lines through specific pathways .

The biological effects of this compound are attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.

- Receptor Modulation : It can bind to receptors altering their activity, which is crucial for its antimicrobial and anti-inflammatory effects.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives:

- Antimicrobial Efficacy : A study demonstrated that a similar compound exhibited significant inhibition against Staphylococcus aureus, suggesting potential for developing new antibiotics .

- Cancer Research : Research involving pyrazole derivatives indicated that they could effectively induce apoptosis in human cancer cell lines, marking them as potential anticancer agents .

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-1H-pyrazole-4-carbaldehyde, and how can reaction efficiency be validated?

The compound can be synthesized via the Vilsmeier-Haack reaction , a method validated for analogous pyrazole carbaldehydes. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was prepared using this approach, involving formylation at the 4-position of the pyrazole ring under controlled conditions (DMF/POCl₃) . Key parameters include reaction time (e.g., 10–12 hours) and temperature (0–5°C for initiation, followed by gradual warming). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) and characterization by ¹H/¹³C NMR (e.g., aldehyde proton resonance at δ ~9.90–10.0 ppm) and IR (C=O stretch at ~1680 cm⁻¹) are critical for validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Based on structurally related pyrazole aldehydes, this compound likely exhibits irritant properties (Risk Code R36/37/38). Mandatory precautions include:

Q. How can researchers confirm the structural identity of this compound?

Combine multinuclear NMR (¹H, ¹³C, ¹⁵N) with X-ray crystallography . For instance, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was structurally confirmed via SHELXL-refined X-ray data, revealing bond angles and torsional parameters critical for verifying the fluorocyclopropyl substituent’s geometry . Mass spectrometry (EI-MS) can further validate molecular ion peaks (e.g., [M⁺] at m/z 238 for a related compound) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic or crystallographic data?

DFT calculations (e.g., B3LYP/6-31G**) can model NMR chemical shifts and optimize geometries, addressing discrepancies between experimental and theoretical data. For example, ¹⁵N NMR chemical shifts (δ −70 to −180 ppm) in pyrazole derivatives align with computed values, aiding in assignments .Hirshfeld surface analysis can also clarify crystallographic ambiguities, such as intermolecular interactions influencing packing motifs .

Q. What strategies enable functionalization of the aldehyde group for bioactivity studies?

The aldehyde moiety is amenable to Knoevenagel condensation (e.g., with ethyl cyanoacetate) or hydrazide formation (e.g., with substituted hydrazines). For instance, hydrazide derivatives of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde showed anticonvulsant activity in MES (maximal electroshock) assays, with IC₅₀ values optimized via substituent variation at the hydrazide’s aryl group . Reaction conditions (e.g., 0°C for Knoevenagel) and catalysis (e.g., K₂CO₃) are critical for yield optimization .

Q. How does fluorocyclopropyl substitution influence electronic properties and reactivity?

The electron-withdrawing nature of the fluorocyclopropyl group alters the pyrazole ring’s electron density, as evidenced by Hammett constants (σₚ ≈ 0.43 for CF₃ groups). This enhances electrophilicity at the aldehyde, facilitating nucleophilic additions. Comparative studies using cyclic voltammetry (e.g., E₁/₂ shifts) and HOMO-LUMO gaps (computed via DFT) can quantify these effects .

Q. What methodologies are suitable for studying its potential as a metalloenzyme inhibitor?

Molecular docking (AutoDock Vina) and thermodynamic profiling (ITC) can assess binding to targets like carbonic anhydrase or HDACs. For pyrazole-based inhibitors, substituent flexibility (e.g., fluorocyclopropyl vs. trifluoromethyl) correlates with binding entropy (ΔS) and inhibition constants (Kᵢ) . Crystallographic studies of inhibitor-enzyme complexes (e.g., PDB deposition) provide atomic-level insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.